![molecular formula C18H21Cl2N3O2S2 B2758845 2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330281-38-3](/img/structure/B2758845.png)
2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocycles are often found in a wide range of products including pharmaceuticals, dyes, and polymers .
Molecular Structure Analysis
The molecular structure of this compound would be based on the tetrahydrothieno[2,3-c]pyridine core, with additional functional groups attached at specific positions. These include a chlorophenylthio group, a propanamido group, and a carboxamide group. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Applications De Recherche Scientifique
Drug Design and Development
The thienopyridine scaffold present in this compound is a common feature in many pharmacologically active molecules. Its structural similarity to purine bases can be exploited in the design of new drugs, particularly anticancer agents . The presence of a thioether group (from the 4-chlorophenylthio moiety) could potentially be used to target specific proteins or enzymes within cancer cells, enhancing the selectivity and efficacy of the drug.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between small molecules and their protein targets. The compound has been shown to have a strong affinity for target macromolecules, indicating its potential as a lead compound in the development of new therapeutics .
Spectroscopic Analysis
Spectroscopic techniques such as infrared (IR) and Raman spectroscopy are essential tools in chemical analysis. The compound’s unique vibrational frequencies can be studied to gain insights into its molecular structure and the nature of its bonding .
Density Functional Theory (DFT) Calculations
DFT calculations are performed to predict the electronic structure and properties of molecules. For this compound, such calculations can provide valuable information about its charge distribution, which is crucial for understanding its reactivity and interactions with other molecules .
Non-Covalent Interaction Studies
Non-covalent interactions play a significant role in molecular recognition and stability. The compound’s ability to form such interactions can be explored using techniques like reduced density gradient (RDG) analysis, providing insights into its potential applications in materials science and nanotechnology .
Antitumor Activity
Compounds with the thiazolopyrimidine moiety have shown high antitumor activity. This compound could be investigated for its efficacy against various cancer cell lines, contributing to the development of new anticancer drugs .
Antibacterial and Anti-Inflammatory Properties
Thiazolopyrimidine derivatives are known for their antibacterial and anti-inflammatory properties. Research into this compound could lead to the discovery of new antibiotics or anti-inflammatory medications .
Synthesis of New Medicines
The active methylene group in this compound is highly reactive, making it an attractive center for functionalization. This reactivity can be harnessed to synthesize a wide range of new medicinal compounds with optimized interactions with biological targets .
Orientations Futures
Future research on this compound could involve exploring its potential uses, particularly in medicinal chemistry given the known biological activity of many pyridine derivatives . Studies could also be conducted to determine its physical and chemical properties, and to assess its safety and environmental impact.
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S2.ClH/c1-22-8-6-13-14(10-22)26-18(16(13)17(20)24)21-15(23)7-9-25-12-4-2-11(19)3-5-12;/h2-5H,6-10H2,1H3,(H2,20,24)(H,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSQTPGAIXCQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2758764.png)
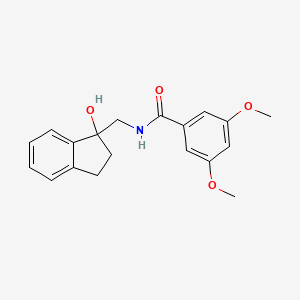
![N-(benzo[d]thiazol-2-yl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2758770.png)

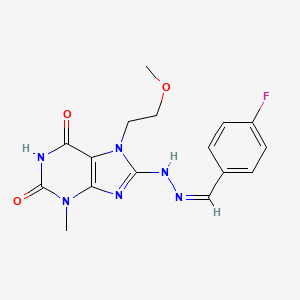
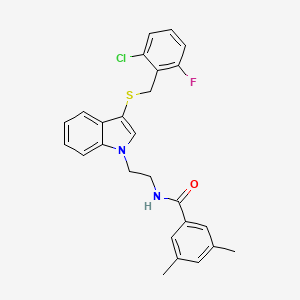
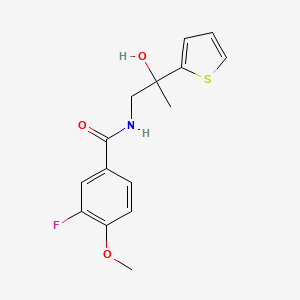
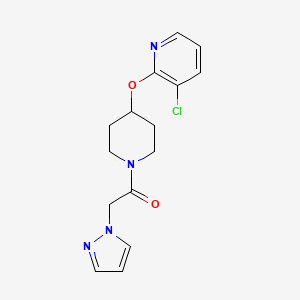
![Rac-(3aR,7aS)-5-methyloctahydro-4H-pyrrolo[3,4-c]pyridin-4-one](/img/structure/B2758777.png)
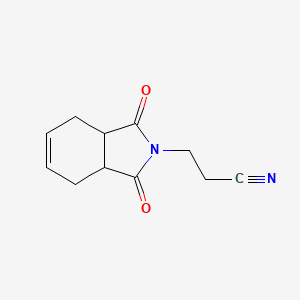

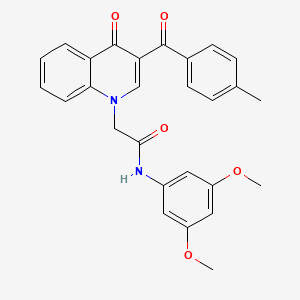
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2758784.png)
![4-{4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2758785.png)